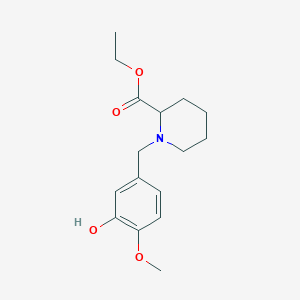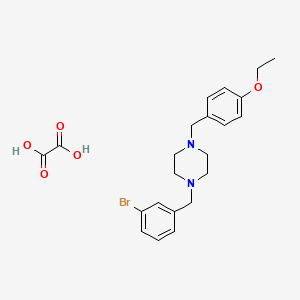
2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate" involves sophisticated methods that enable the formation of heterocyclic compounds, including thiazoles. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity of derivatives as building blocks for synthesizing heterocycles like thiazoles through mild reaction conditions (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including "2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate," is crucial for their chemical and biological activities. Thiazolidinones, for example, are recognized for their significant role in medicinal chemistry, showcasing the structural importance of the thiazole scaffold in various biological activities (Cunico, Gomes, & Vellasco, 2008).
Chemical Reactions and Properties
Adamantane derivatives, including those with thiazole components, are known for their wide range of chemical reactions and properties. They have been extensively studied for their pharmacological potential, underscoring the importance of understanding their chemical behavior (Spasov et al., 2006).
Physical Properties Analysis
The physical properties of thiazole and adamantane derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. These characteristics are essential for their application in various fields, including drug delivery systems where adamantane's lipophilicity plays a crucial role (Dragomanova & Andonova, 2023).
Chemical Properties Analysis
Understanding the chemical properties of "2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate" involves examining its reactivity, stability under various conditions, and interactions with other chemical entities. Research on thiadiazole derivatives, for example, sheds light on the synthetic versatility and biological relevance of these compounds, contributing to the broader understanding of thiazole-adamantane derivatives (Rossi et al., 2014).
Safety And Hazards
Orientations Futures
Thiazoles have been gaining considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future research directions could involve the design and development of different thiazole derivatives for various applications.
Propriétés
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-11-15(21-10-18-11)2-3-20-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h10,12-14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWCESLBJAJTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)


![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
